molecular formula C15H14BrN3O2S2 B2391788 3-[[1-(4-Bromophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine CAS No. 868218-75-1

3-[[1-(4-Bromophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine

Cat. No.: B2391788
CAS No.: 868218-75-1
M. Wt: 412.32
InChI Key: FCHOVZMMMJQJPI-UHFFFAOYSA-N
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Description

3-[[1-(4-Bromophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, and a dihydroimidazolyl group attached to a pyridine ring.

Preparation Methods

The synthesis of 3-[[1-(4-Bromophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine involves several steps. The reaction conditions typically involve the use of copper (I) iodide as a catalyst and benzene sulfonamide as a reagent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[[1-(4-Bromophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials with specific properties, such as improved stability and reactivity.

Comparison with Similar Compounds

Similar compounds to 3-[[1-(4-Bromophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine include:

    4-Bromophenyl methyl sulfone: This compound can undergo coupling reactions with benzene sulfonamide in the presence of copper (I) iodide to form N-aryl sulfonamides.

    4-Phenylpyrazole derivatives: These compounds have similar structural features and are used in similar applications.

Properties

IUPAC Name

3-[[1-(4-bromophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2S2/c16-13-3-5-14(6-4-13)23(20,21)19-9-8-18-15(19)22-11-12-2-1-7-17-10-12/h1-7,10H,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHOVZMMMJQJPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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